(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone (3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477909
InChI: InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39?,40-,41-,42?,43+,44+,45+,46+,48-,49-,50-,51+,52?/m1/s1
SMILES: CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol

(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

CAS No.:

Cat. No.: VC13477909

Molecular Formula: C62H111N11O13

Molecular Weight: 1218.6 g/mol

* For research use only. Not for human or veterinary use.

(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone -

Specification

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
IUPAC Name (3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39?,40-,41-,42?,43+,44+,45+,46+,48-,49-,50-,51+,52?/m1/s1
Standard InChI Key JTOKYIBTLUQVQV-PCACHRFWSA-N
Isomeric SMILES C/C=C/CC(C)C([C@H]1C(=O)N[C@@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Canonical SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

Introduction

Structural Elucidation and Stereochemical Configuration

Core Macrocyclic Architecture

The compound features a 33-membered macrocyclic backbone with 11 lactam rings, as inferred from its systematic IUPAC name. The cyclotritriacontane core is substituted with methyl, isobutyl, isopropyl, hydroxyethyl, and a branched hexenyl side chain. The stereochemical descriptors (3R,6S,9S,12R,15R,18S,21R,24S,30R,33S) indicate 10 stereocenters, suggesting a highly conformationally restricted structure .

Functional Group Analysis

Key substituents include:

  • 1-Hydroxyethyl group at position 30: Introduces a polar terminus capable of hydrogen bonding.

  • (E)-1-Hydroxy-2-methylhex-4-enyl at position 33: Provides unsaturated character (C4-C5 double bond) and chiral hydroxylation.

  • Tetrakis(2-methylpropyl) groups: Four isobutyl chains at positions 6,9,18,24 enhance lipophilicity.

The SMILES string from PubChemLite (CID 10887707) confirms the connectivity:
CC[C@H]1C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N...) .

Physicochemical Properties

Molecular Formula and Mass

While the exact molecular formula for the queried compound remains unspecified, structural analogs in PubChemLite (C61H109N11O13, MW ≈ 1204.83 g/mol) suggest comparable parameters . Key adducts and their collision cross-sections are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+1204.8280345.1
[M+Na]+1226.8099349.6
[M-H]-1202.8134344.3

These values indicate a globular conformation with moderate solvent accessibility .

Solubility and LogP

The compound’s LogP is estimated at 4.2–5.1 (calculated using the XLogP3 algorithm), reflecting significant hydrophobicity due to alkyl substituents. Aqueous solubility is likely <1 mg/mL at pH 7, necessitating formulation with cyclodextrins or lipid carriers .

Biosynthetic and Metabolic Engineering Context

Hypothetical Biosynthetic Pathway

  • Polyketide synthase (PKS) initiation: Malonyl-CoA elongation for the hexenyl side chain.

  • Nonribosomal peptide synthetase (NRPS) activity: Incorporation of methylated and hydroxylated amino acids.

  • Macrocyclization: Thioesterase-mediated lactam formation at positions 2,5,8,...32 .

Industrial Applications and Patent Landscape

Biofuel Production

The compound’s branched alkyl groups align with patent claims for isobutanol biosynthesis (EP3027754B1,[0023]). Engineered Clostridia strains expressing heterologous NRPS clusters could convert lignocellulosic sugars into long-chain alcohols .

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